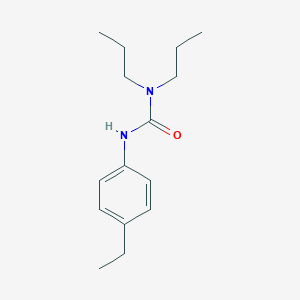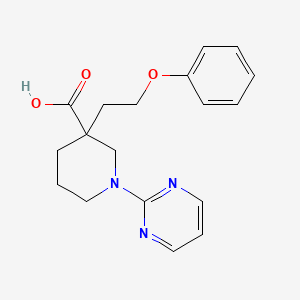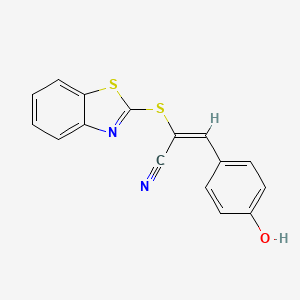![molecular formula C19H25N3S B5415472 1-[(3-methyl-2-pyridinyl)methyl]-4-[2-(phenylthio)ethyl]piperazine](/img/structure/B5415472.png)
1-[(3-methyl-2-pyridinyl)methyl]-4-[2-(phenylthio)ethyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-methyl-2-pyridinyl)methyl]-4-[2-(phenylthio)ethyl]piperazine is a chemical compound that belongs to the family of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-[(3-methyl-2-pyridinyl)methyl]-4-[2-(phenylthio)ethyl]piperazine is not fully understood. However, it is believed to act by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been suggested that this compound may act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, thereby reducing inflammation.
Biochemical and physiological effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. It has also been shown to possess anticonvulsant properties and has potential applications in the treatment of epilepsy. Additionally, this compound has been studied for its potential use as a radiotracer in PET imaging.
実験室実験の利点と制限
The advantages of using 1-[(3-methyl-2-pyridinyl)methyl]-4-[2-(phenylthio)ethyl]piperazine in lab experiments include its potential therapeutic applications, its ability to reduce inflammation and pain, and its potential use as a radiotracer in PET imaging. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 1-[(3-methyl-2-pyridinyl)methyl]-4-[2-(phenylthio)ethyl]piperazine. These include further studies on its potential therapeutic applications, its mechanism of action, and its potential side effects. Additionally, there is a need for research on the optimal dosage and administration of this compound for therapeutic purposes. Further research is also needed to explore the potential use of this compound as a radiotracer in PET imaging.
合成法
The synthesis of 1-[(3-methyl-2-pyridinyl)methyl]-4-[2-(phenylthio)ethyl]piperazine is a multi-step process involving the reaction of 2-(phenylthio)ethylamine with 3-methyl-2-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a reaction with piperazine in the presence of a catalyst such as acetic acid. The final product is obtained after purification by column chromatography.
科学的研究の応用
1-[(3-methyl-2-pyridinyl)methyl]-4-[2-(phenylthio)ethyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and analgesic activity in animal models. It has also been shown to possess anticonvulsant properties and has potential applications in the treatment of epilepsy. Additionally, this compound has been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging.
特性
IUPAC Name |
1-[(3-methylpyridin-2-yl)methyl]-4-(2-phenylsulfanylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3S/c1-17-6-5-9-20-19(17)16-22-12-10-21(11-13-22)14-15-23-18-7-3-2-4-8-18/h2-9H,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSDWWCZWGVJOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN2CCN(CC2)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(methoxymethyl)-1-methyl-4-(3-phenyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5415396.png)



![4-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B5415421.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-4-(2-methyl-4-pyrimidinyl)-2-piperazinyl]ethanol](/img/structure/B5415433.png)
![2-{[rel-(2R,6S)-2,6-dimethyl-4-morpholinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5415447.png)

![3-{[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5415452.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}cyclopentanecarboxamide](/img/structure/B5415453.png)
![3-{1-[(5-phenyl-3-isoxazolyl)carbonyl]-2-piperidinyl}pyridine](/img/structure/B5415461.png)
![2-(methoxymethyl)-7-(1-naphthyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5415465.png)